molecular formula C10H7F3N2O2 B2924590 2-Methyl-6-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-YL]phenol CAS No. 1550662-56-0

2-Methyl-6-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-YL]phenol

Cat. No.: B2924590
CAS No.: 1550662-56-0
M. Wt: 244.173
InChI Key: GUYYNMBLVSOYGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-6-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-YL]phenol is an organic compound that features a trifluoromethyl group and an oxadiazole ring. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties. The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-YL]phenol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-YL]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic derivatives.

    Reduction: Amine derivatives of the oxadiazole ring.

    Substitution: Various substituted phenolic and oxadiazole derivatives.

Mechanism of Action

The mechanism of action of 2-Methyl-6-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-YL]phenol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-6-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-YL]phenol is unique due to the combination of its trifluoromethyl group and oxadiazole ring, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-methyl-6-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O2/c1-5-3-2-4-6(7(5)16)8-14-9(15-17-8)10(11,12)13/h2-4,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYYNMBLVSOYGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=NC(=NO2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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